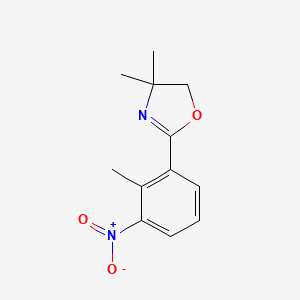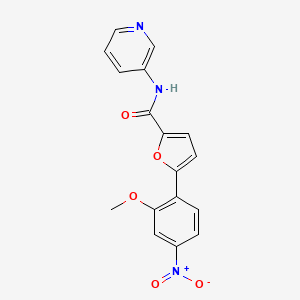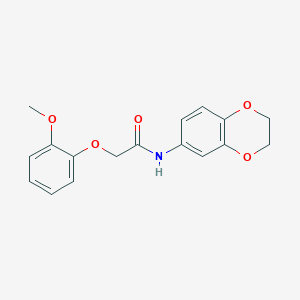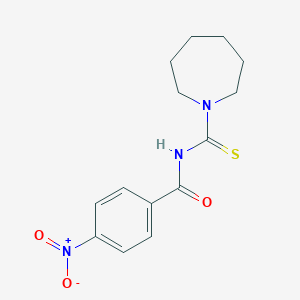
4-(1-benzyl-4-piperidinyl)morpholine
Descripción general
Descripción
4-(1-benzyl-4-piperidinyl)morpholine, also known as WIN 48,098 or simply WIN, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been studied for its potential applications in the field of pain management. In recent years, WIN has also been investigated for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-(1-benzyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act primarily on the mu-opioid receptor in the brain. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of pleasure and reward. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine may also interact with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
4-(1-benzyl-4-piperidinyl)morpholine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also cause a decrease in body temperature and blood pressure. In addition, 4-(1-benzyl-4-piperidinyl)morpholine has been shown to have some anti-inflammatory properties, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-benzyl-4-piperidinyl)morpholine in laboratory experiments is its relatively simple synthesis and characterization. Additionally, because it has been well-studied, there is a significant body of literature on its properties and potential applications. However, one limitation of using 4-(1-benzyl-4-piperidinyl)morpholine is its potential for abuse and addiction, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(1-benzyl-4-piperidinyl)morpholine. One area of interest is its potential use in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential applications for 4-(1-benzyl-4-piperidinyl)morpholine in other areas of medicine, such as cancer treatment or immunotherapy.
Aplicaciones Científicas De Investigación
4-(1-benzyl-4-piperidinyl)morpholine has been the subject of numerous scientific studies, primarily focusing on its potential applications in the field of pain management. Research has shown that 4-(1-benzyl-4-piperidinyl)morpholine has analgesic properties and can effectively alleviate pain in animal models. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine has been investigated for its potential use in treating addiction, particularly opioid addiction. Studies have shown that 4-(1-benzyl-4-piperidinyl)morpholine can reduce opioid withdrawal symptoms and prevent relapse in animal models.
Propiedades
IUPAC Name |
4-(1-benzylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZEPRGJLVRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpiperidin-4-yl)morpholine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)




![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)